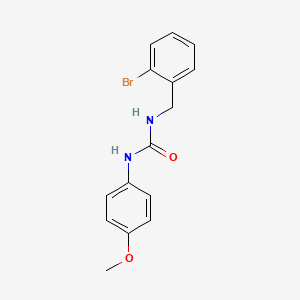
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea, also known as BBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBM is a synthetic compound that belongs to the class of urea derivatives and has been synthesized by several methods.
Wirkmechanismus
The mechanism of action of N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and inhibiting the expression of cell cycle regulatory proteins. In addition, this compound has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify, making it a suitable compound for large-scale experiments. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Careful handling and monitoring are required when working with this compound to ensure the safety of researchers and the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The development of new synthetic methods for this compound could lead to the production of more efficient and cost-effective compounds. The investigation of this compound's potential applications in other fields, such as energy storage and catalysis, could lead to the discovery of new functional materials. The elucidation of this compound's mechanism of action could lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea can be synthesized by several methods, including the reaction of 2-bromobenzylamine with 4-methoxyphenyl isocyanate, followed by the addition of urea. Another method involves the reaction of 2-bromobenzaldehyde with 4-methoxyaniline, followed by the addition of urea. The synthesis of this compound is a multistep process that requires careful monitoring and purification to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-bromobenzyl)-N'-(4-methoxyphenyl)urea has been studied for its potential applications in several fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. In materials science, this compound has been used as a building block for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-13-8-6-12(7-9-13)18-15(19)17-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQEIURBIINMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5418910.png)
![N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![2-butyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5418934.png)
![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)
![N-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5418943.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5418949.png)
![2-cyclohexyl-7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5418955.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)
